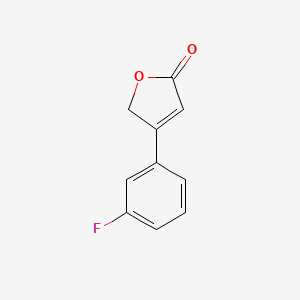

4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one

Description

The compound 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one represents a confluence of two structurally significant motifs in modern chemical and pharmaceutical research: a fluorine-substituted aromatic ring and a butenolide core. Its investigation is predicated on the unique and often advantageous properties that these individual components bestow upon a molecule. This article explores the chemical context of this compound by examining the importance of its constituent parts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H7FO2/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-5H,6H2 |

InChI Key |

NCNCGIOVMIRJGC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)O1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthetic Analysis of the 2,5-Dihydrofuran-2-one Core with Fluorophenyl Substitution

A retrosynthetic analysis of 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one (I) reveals several potential synthetic disconnections. The most apparent strategy involves the disconnection of the C-C bond between the furanone ring and the 3-fluorophenyl group. This leads to a key intermediate, a 4-halo or 4-tosyl-2(5H)-furanone (II), and a 3-fluorophenyl organometallic reagent (III), such as a boronic acid or an organozinc compound. This disconnection points towards transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, as viable forward synthetic approaches. organic-chemistry.org

Another key disconnection involves breaking the C4-C5 and C2-O1 bonds of the lactone ring. This suggests a cyclization strategy from a linear precursor. For instance, an intramolecular Horner-Wadsworth-Emmons reaction of a phosphonate-substituted ester derived from a 3-fluorophenacyl bromide (IV) and a phosphonoacetate derivative (V) could form the butenolide ring. researchgate.net

A further retrosynthetic approach considers the formation of the dihydrofuranone ring via cycloaddition or cyclization reactions. This could involve, for example, the reaction between a precursor providing the C4-aryl fragment and a three-carbon building block, or the cycloisomerization of a suitably functionalized acyclic precursor.

Modern Synthetic Approaches to 2,5-Dihydrofuran-2-one Derivatives

Modern organic synthesis provides a diverse toolkit for the construction of substituted heterocycles like this compound. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes that allow the assembly of complex molecules from three or more starting materials in a single operation. nih.gov The butenolide scaffold, also known as a 2(5H)-furanone, is a common target for MCRs. nih.govacs.org

One notable MCR for the synthesis of butenolides involves the reaction of an isocyanide, a glyoxal, and an acetophosphonic acid diethyl ester, which proceeds through a Passerini reaction followed by an intramolecular Wittig-type cyclization. nih.gov While this specific reaction yields 5-acylamino butenolides, the underlying principle can be adapted. For the synthesis of a 4-aryl-2,5-dihydrofuran-2-one, a hypothetical MCR could be envisioned involving a 1,2-dicarbonyl compound, a phosphonate-containing component, and an aryl-containing building block that would ultimately form the C4-substituted ring system. Organocatalytic MCRs have also been developed for the synthesis of butenolides from simple starting materials. capes.gov.br

Catalytic methods involving transition metals have become powerful tools for the synthesis of dihydrofuran derivatives, offering high levels of control and efficiency.

Gold(I) catalysis has emerged as a potent method for constructing various heterocyclic systems. A notable application is the formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols to afford 2,5-dihydrofurans. rsc.orgrsc.orgorganic-chemistry.org This reaction demonstrates broad substrate scope and functional group tolerance. rsc.org The mechanism is proposed to involve the formation of a gold-carbene intermediate from the diazo compound. This is followed by a cascade involving oxonium ylide formation, a acs.orgrsc.org-sigmatropic rearrangement to an α-hydroxy allene (B1206475) intermediate, and a subsequent 5-endo-dig cyclization to yield the 2,5-dihydrofuran (B41785) product. rsc.orgeurekaselect.com

To synthesize a compound like this compound, this methodology could be applied by reacting a (3-fluorophenyl)diazoacetate with a suitable propargyl alcohol derivative.

Table 1: Gold(I)-Catalyzed Synthesis of Dihydrofurans This table presents a representative example of the Gold(I)-catalyzed cycloaddition for the synthesis of a dihydrofuran derivative.

| Entry | Diazo Compound | Propargyl Alcohol | Catalyst | Solvent | Product | Yield | Ref. |

| 1 | Phenyl diazoacetate | Propargyl alcohol | IPrAuCl/AgOTf | DCE | 4-Phenyl-2,5-dihydrofuran-2-one | 85% | rsc.org |

IPrAuCl = [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride, AgOTf = Silver trifluoromethanesulfonate, DCE = 1,2-Dichloroethane

Manganese(III) acetate (B1210297) is a versatile and cost-effective oxidant used to initiate free-radical reactions for carbon-carbon bond formation. researchgate.netacs.org It is particularly effective in mediating the oxidative cyclization of alkenes with compounds containing active methylene (B1212753) groups, such as β-ketoesters or β-ketosulfones, to produce dihydrofuran derivatives. acs.orgrsc.org The mechanism involves the oxidation of the enolizable compound by Mn(III) to generate a radical intermediate. This radical then adds to the double bond of an alkene, and the resulting radical undergoes a further oxidation and cyclization to form the dihydrofuran ring. rsc.org

Microwave irradiation can be employed to accelerate these reactions. acs.org The synthesis of 4,5-dihydrofuran derivatives has been successfully achieved using this method. For the specific synthesis of this compound, a plausible route would involve the Mn(III)-mediated reaction of an appropriate β-dicarbonyl compound with 3-fluorostyrene.

Table 2: Mn(OAc)₃-Mediated Oxidative Cyclization This table shows a general example of the synthesis of a dihydrofuran derivative using Manganese(III) acetate.

| Entry | β-dicarbonyl Compound | Alkene | Reagent | Conditions | Product | Yield | Ref. |

| 1 | Phenylsulfonylacetone | α-Methylstyrene | Mn(OAc)₃ | Acetic acid, 80°C, MW | 2-Methyl-5-phenyl-2-(phenylsulfonylmethyl)-2,3-dihydrofuran | 51% | acs.org |

Mn(OAc)₃ = Manganese(III) acetate, MW = Microwave irradiation

Ruthenium catalysts are highly effective for a variety of transformations, including cycloisomerization reactions to form heterocyclic compounds. eurekaselect.com Ruthenium-catalyzed ring-closing metathesis (RCM) of dienes is a well-established method for forming cyclic structures, including dihydrofurans. acs.org For instance, the RCM of methallyl acrylates, catalyzed by a first-generation Grubbs' catalyst, can produce 4-substituted-2(5H)-furanones. organic-chemistry.org

Another powerful strategy is the ruthenium-catalyzed cycloisomerization of enynes. capes.gov.br Specifically, ruthenium catalysts can promote the coupling of hydroxyalkynoates with alkenes to generate butenolide structures. This reaction proceeds with high regioselectivity, offering a practical route to complex butenolides from readily available starting materials. acs.org A synthesis of the target molecule could be envisioned via the ruthenium-catalyzed reaction of an allyl alcohol with an alkyne bearing the 3-fluorophenyl group. Furthermore, ruthenium catalysts have been used for the oxidative cyclocarbonylation of allylic alcohols to yield 2(5H)-furanones. rsc.org

Table 3: Ruthenium-Catalyzed Butenolide Synthesis This table provides an example of a Ruthenium-catalyzed reaction for the formation of a furanone.

| Entry | Substrate | Catalyst | Conditions | Product | Yield | Ref. |

| 1 | 1,1-Diphenyl-2-propen-1-ol | Ru₃(CO)₁₂ / DPPP | CO (20 atm), Benzene, 160°C | 5,5-Diphenyl-2(5H)-furanone | 86% | rsc.org |

DPPP = 1,3-Bis(diphenylphosphino)propane

Tandem and Domino Reactions in Furanone Synthesis

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates or changing reaction conditions. This approach is advantageous for reducing waste, energy, and labor.

The synthesis of furanone derivatives can be achieved through various tandem strategies. One such method is a tandem Knoevenagel/Pinner/vinylogous Michael condensation, which has been used to produce complex 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles in a one-pot, stereoselective manner. rsc.orgresearchgate.net Another example involves the reaction of 4-halo-1,3-dicarbonyl compounds with alkynes, proceeding through a tandem Michael addition and intramolecular cyclization to yield 4-vinyl-3(2H)-furanones. researchgate.net Silver(I)-catalyzed tandem reactions of enynones with 4-alkynyl isoxazoles have also been developed to provide highly functionalized fused furanone systems, such as 4H-furo[3,4-c]pyrroles. rsc.org These methods highlight the power of tandem reactions to rapidly build molecular complexity from simpler starting materials. organic-chemistry.org

Base-Mediated Tandem Acyl Shift/Cyclization/Decarbonylation in Furanone Formation

While a specific, widely-cited reaction under the exact name "Base-Mediated Tandem Acyl Shift/Cyclization/Decarbonylation" for furanone formation is not prominently detailed in the surveyed literature, base-induced cyclizations are a cornerstone of furanone synthesis. For instance, a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides a rapid and high-yield route to 5-aryl-3(2H)-furanones under mild conditions. organic-chemistry.org Similarly, methods for creating butenolide-based amino acid derivatives have been developed where the regioselectivity is controlled by the choice of the base. nih.gov This control is attributed to the stability and reactivity of the enolate intermediates formed during the reaction sequence. nih.gov

Mukaiyama-Michael Vinylogous Reaction for Furanone Synthesis

The vinylogous Mukaiyama-Michael reaction is a powerful and widely utilized method for the asymmetric synthesis of γ-substituted butenolides. acs.org This reaction typically involves the 1,4-conjugate addition of a 2-silyloxyfuran, acting as a vinylogous nucleophile, to an α,β-unsaturated electrophile. researchgate.net This approach provides access to highly functionalized butenolides, which are valuable synthetic intermediates. acs.org

A variety of electrophiles, including α,β-unsaturated cyclic enones, oxo esters, and acyl imidazoles, have been successfully employed as Michael acceptors. researchgate.netrsc.org The development of chiral catalysts, often based on copper or iron complexes, has enabled these reactions to proceed with high levels of diastereoselectivity and enantioselectivity. researchgate.netrsc.orgacs.org For example, copper(II)-bis(oxazoline) complexes have been shown to effectively catalyze the reaction between 2-(trimethylsilyloxy)furan and α'-phenylsulfonyl enones, yielding γ-butenolides with high enantio- and diastereoselectivity. researchgate.net Similarly, an iron-BPsalan complex has been developed for the reaction with α,β-unsaturated acyl imidazoles, also affording excellent stereocontrol. rsc.org

| Catalyst System | Electrophile Type | Key Outcome | Reference |

|---|---|---|---|

| Copper(II)-bis(oxazoline) complexes | α,β-Unsaturated cyclic enones and oxo esters | Excellent diastereoselectivity (often >99:1) and modest to high enantioselectivity. | researchgate.netacs.org |

| Iron-BPsalan complex | α,β-Unsaturated acyl imidazoles | High yields (up to 98%), excellent diastereoselectivity (>20:1 dr), and enantioselectivity (up to 99% ee). | rsc.org |

| Chiral primary diamine (organocatalyst) | Cyclic enones | Good yields, diastereoselectivities, and enantioselectivities for syn-Michael adducts. | rsc.org |

| N-Heterocyclic carbenes (organocatalyst) | Enones | Good yields (44-99%) and diastereoselectivities (3:1 to 32:1). | researchgate.net |

Introduction of Fluorine and Fluorophenyl Moieties into Dihydrofuranone Structures

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. For a molecule like this compound, the fluorophenyl group can be introduced either by direct fluorination of a pre-formed ring or by using a fluorine-containing precursor in the cyclization step.

Electrophilic Fluorination Strategies and Mechanistic Insights

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This method is an alternative to nucleophilic fluorination techniques. wikipedia.org Modern electrophilic fluorinating agents are typically based on a nitrogen-fluorine (N-F) bond, as these reagents have proven to be the most stable, safe, and economical. wikipedia.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org These reagents work by having electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, making it electrophilic. wikipedia.orgyoutube.com

The precise mechanism of electrophilic fluorination remains a topic of discussion, with debate centered on whether it proceeds via a bimolecular nucleophilic substitution (SN2) pathway or a single-electron transfer (SET) process. wikipedia.org Evidence exists to support both pathways depending on the substrates and conditions. For example, studies with aryl Grignard reagents support an SN2 mechanism, while other systems, such as those involving palladium(IV) complexes, have been proposed to proceed through a SET/fluoride transfer/SET sequence. wikipedia.orgnih.gov Theoretical studies have also explored the electrophilic pathway for fluorination reactions, highlighting the complexity of the process. nih.gov

Utilization of Fluorine-Containing Precursors in Cyclization Reactions

An alternative and often more direct strategy to synthesize compounds like this compound is to use a starting material that already contains the required fluorinated moiety. For example, a 3-fluorophenyl-substituted building block could be used in one of the furanone syntheses described previously.

In the context of the vinylogous Mukaiyama-Michael reaction (see section 2.2.5), employing an α,β-unsaturated aldehyde or ketone bearing a 3-fluorophenyl group would directly lead to the desired 4-(3-Fluorophenyl)-substituted butenolide core. This approach leverages the wide availability of fluorinated aromatic compounds, which can be prepared through various established methods. This strategy avoids potential issues with regioselectivity and harsh conditions that can be associated with direct fluorination of a sensitive heterocyclic system.

Derivatization Reactions and Chemical Reactivity of the 2,5-Dihydrofuran-2-one Core

The 2,5-dihydrofuran-2-one (or butenolide) ring is a highly versatile and reactive scaffold, making it a valuable building block in organic synthesis. rsc.org The dense functionalization of the butenolide imparts a rich chemical reactivity, allowing it to act as a nucleophile, an electrophile, and a dienophile. acs.org

Key reactive sites on the butenolide core include:

The Carbonyl Group: The lactone's carbonyl group can be attacked by nucleophiles, leading to ring-opening reactions.

The α,β-Unsaturated System: The conjugated double bond makes the β-carbon susceptible to nucleophilic conjugate addition (Michael addition).

The γ-Position: The γ-proton can be abstracted by a base to form a vinylogous enolate, which can then react with various electrophiles. acs.org

This reactivity allows for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures. For instance, an unusual reactivity umpolung (reversal of polarity) at the γ-position of a butenolide has been reported under acidic conditions, allowing a nucleophilic attack at this typically nucleophilic site. acs.org This opens up new avenues for creating complex fused ring systems. acs.org Furthermore, the butenolide ring can participate in cycloaddition reactions and can be transformed into other heterocyclic systems. researchgate.net

| Reaction Type | Description | Reference |

|---|---|---|

| Michael Addition | Nucleophilic 1,4-conjugate addition to the β-carbon of the α,β-unsaturated lactone system. | rsc.org |

| Vinylogous Aldol/Mannich Reactions | Reaction at the γ-position via a vinylogous enolate intermediate with electrophiles like aldehydes or imines. | acs.org |

| Lactone Ring-Opening | Attack of a nucleophile at the carbonyl carbon, leading to the opening of the lactone ring. | |

| Cycloaddition Reactions | The butenolide can act as a dienophile in Diels-Alder reactions or participate in other cycloadditions. | researchgate.net |

| Heck Reaction | Palladium-catalyzed coupling of the olefin within the ring with aryl or vinyl halides. | organic-chemistry.org |

Functionalization at the 4-position with Aryl Substituents

The introduction of an aryl moiety at the 4-position of a 2,5-dihydrofuran-2-one core is most commonly achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki-Miyaura and Heck couplings, are paramount in this regard due to their efficiency, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction stands as a highly effective method for forming the carbon-carbon bond between the furanone ring and the aryl group. nih.gov The general strategy involves the coupling of a 4-substituted furanone bearing a leaving group (like a halide or a tosylate) with an appropriate organoboron reagent. wikipedia.orgdalalinstitute.comwikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of a 4-halo-2(5H)-furanone or 4-tosyl-2(5H)-furanone with 3-fluorophenylboronic acid. wikipedia.orgdalalinstitute.com

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂. The catalytic cycle involves the oxidative addition of the palladium complex to the 4-substituted furanone, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the 4-aryl-2(5H)-furanone and regenerate the palladium(0) catalyst. masterorganicchemistry.com The choice of catalyst, ligands, and base can be crucial for achieving high yields. organic-chemistry.org

Heck Coupling: An alternative palladium-catalyzed route is the Heck reaction, which couples an aryl halide with an alkene. acs.org In this context, a suitable precursor to the butenolide ring could be coupled with a 3-fluorophenyl halide. acs.orgyoutube.com For instance, the Heck arylation of 2,3-dihydrofuran (B140613) with an aryl halide can lead to the formation of 2-aryl-2,3-dihydrofurans, which might serve as precursors or isomers of the target compound. acs.orgresearchgate.net

The table below summarizes representative conditions for the synthesis of 4-aryl furanones using Suzuki-Miyaura coupling.

| Precursor | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Tosyl-2(5H)-furanone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 91 |

| 4-Tosyl-2(5H)-furanone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 89 |

| 4-Iodo-2(5H)-furanone | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 61-98 |

| 4-Bromo-2(5H)-furanone | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 70-95 |

This table presents generalized data from studies on 4-aryl-2(5H)-furanone synthesis and may not represent specific results for the 3-fluorophenyl derivative. dalalinstitute.com

Reactions at the Ring Carbonyl and Alkene Moieties

The this compound molecule possesses two primary sites for chemical reactions: the α,β-unsaturated alkene and the lactone's carbonyl group. The reactivity at these sites is influenced by the electronic nature of the 3-fluorophenyl substituent.

Reactions at the Alkene Moiety (Conjugate Addition): The double bond in this butenolide is part of a conjugated system, making it susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.org The β-carbon of the unsaturated system is electrophilic due to resonance with the carbonyl group. wisc.edu A wide range of nucleophiles, including organocuprates (Gilman reagents), thiols, and amines, can add to this position. wikipedia.orgnih.govmasterorganicchemistry.com The addition of organocuprates is particularly effective for creating a new carbon-carbon bond at the β-position. wisc.edu The stereochemistry of the addition can often be controlled, leading to specific diastereomers. libretexts.org

Reactions at the Carbonyl Group: The carbonyl group of the lactone can undergo reactions typical of esters and ketones, such as reduction and addition of organometallic reagents.

Reduction: The carbonyl group can be reduced to a hydroxyl group, leading to the formation of a diol after ring opening, or to a saturated lactone (a γ-butyrolactone) under specific conditions. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed, although care must be taken to control the chemoselectivity, as the alkene can also be reduced under certain conditions. Diastereoselective reductions of related γ-keto acids to yield trisubstituted γ-lactones have been achieved using silane (B1218182) reagents or trialkylborohydrides, suggesting that such stereocontrol is feasible.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbon. wikipedia.orgacs.org This 1,2-addition would lead to the formation of a tertiary alcohol after ring opening of the initial hemiacetal. However, with α,β-unsaturated systems, competition between 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the alkene) is a critical consideration. wikipedia.org Highly reactive nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like organocuprates favor 1,4-addition. wikipedia.orgwisc.edu Research on related furanones has shown that Grignard reagents can undergo 1,4-addition, highlighting that the outcome is substrate and condition-dependent. nih.gov

Cycloaddition Reactions: The alkene moiety can also participate in cycloaddition reactions. For instance, furan (B31954) and its derivatives are known to undergo [4+2] (Diels-Alder) and other cycloaddition reactions, although the aromaticity of the furan ring can be a barrier. Photochemical [2+2] cycloadditions are also a possibility for α,β-unsaturated carbonyl compounds, leading to the formation of cyclobutane (B1203170) rings.

Investigation of Ring Transformations and Rearrangement Mechanisms

The furanone ring, being a strained and functionalized heterocycle, can undergo various transformations and rearrangements under specific conditions.

Ring-Opening Reactions: The lactone functionality is essentially a cyclic ester and can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. This ring-opening is a fundamental transformation. Furthermore, stereospecific ring-opening of related aryl-substituted lactones catalyzed by nickel complexes has been reported, providing access to acyclic carboxylic acids with controlled stereochemistry.

Rearrangements: Rearrangement reactions can be prompted by various stimuli, including acid, base, heat, or light. While specific rearrangement studies on this compound are not widely documented, analogous systems provide insight into potential pathways. For instance, the Henkel reaction, a disproportionation reaction observed with potassium furoates at high temperatures in the presence of Lewis acid catalysts, leads to the formation of furan and furan-dicarboxylic acid isomers, demonstrating that skeletal rearrangements are possible.

Carbocation-mediated rearrangements, such as Wagner-Meerwein shifts, could potentially occur if a carbocation is generated adjacent to the ring, for example, through the protonation of a hydroxyl group derived from the reduction of the carbonyl. masterorganicchemistry.com The stability of intermediates and the migratory aptitude of the attached groups would govern the outcome of such rearrangements.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and, for chiral molecules, determining the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Assignments

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com For a chiral compound like 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one, which possesses a stereocenter at the C4 position of the lactone ring, VCD offers a reliable method for assigning the (R) or (S) configuration.

The process involves measuring the experimental VCD spectrum of an enantiomerically enriched sample and comparing it to the theoretical spectra of both the (R) and (S) enantiomers. youtube.com These theoretical spectra are generated using quantum chemical calculations, most commonly through Density Functional Theory (DFT). researchgate.netnih.gov The close match between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. wikipedia.org VCD is particularly advantageous as it does not require crystallization of the compound and is less prone to the exceptions that can affect other chiroptical methods. youtube.comresearchgate.net Studies on similar γ-butyrolactone structures have demonstrated that VCD, assisted by quantum chemical calculations, can effectively probe molecular structure and conformational distribution in solution. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) for Chiral 2(5H)-Furanone Stereochemistry: Scope and Limitations of Empirical Helicity Rules

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique widely used for the stereochemical analysis of chiral compounds, including the 2(5H)-furanone class. unesp.brnih.gov ECD measures the differential absorption of circularly polarized UV-Vis light. For many years, empirical helicity rules have been applied to correlate the sign of the Cotton effect in the ECD spectrum with the stereochemistry of the molecule. researchgate.netunesp.br

However, extensive research has shown that these empirical rules for 2(5H)-furanones can have significant limitations and potential exceptions. researchgate.netunesp.br The ECD spectrum can be influenced by factors such as side-chain substitutions and specific conformational requirements of the chromophore, which can lead to incorrect assignments if the helicity rule is applied without caution. unesp.br For structurally related molecules, it is often recommended to use a combined approach of ECD and VCD, supported by quantum chemical computations, to ensure a reliable stereochemical assignment. researchgate.netunesp.br This dual-spectroscopy approach provides a more robust analysis, as VCD spectral markers are often more localized and less affected by distant substitutions compared to ECD chromophores. unesp.br

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the covalent structure of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons on the fluorophenyl ring, with splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling. The protons on the dihydrofuranone ring would appear as a distinct set of signals, typically in the aliphatic region, with their chemical shifts and coupling constants providing information about their connectivity and relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbon (C=O), the olefinic carbons of the furanone ring, the carbon bearing the fluorophenyl group, the aliphatic ring carbon, and the carbons of the aromatic ring. hmdb.cachemicalbook.com The carbon atoms attached to or near the fluorine atom would exhibit C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C2 (C=O) | - | ~175-178 | Carbonyl carbon. |

| C3 | ~2.6-3.0 | ~35-40 | Methylene (B1212753) protons, complex splitting. |

| C4 | ~3.8-4.2 | ~40-45 | Methine proton, coupled to C3 and C5 protons. |

| C5 | ~4.3-4.7 | ~70-75 | Methylene protons adjacent to oxygen. |

| C1' (Aromatic) | - | ~140-143 (d) | Quaternary carbon attached to the furanone ring. |

| C2' (Aromatic) | ~7.1-7.3 | ~114-116 (d) | CH group, ortho to Fluoro group. |

| C3' (Aromatic) | - | ~161-164 (d) | Carbon bearing Fluorine atom. |

| C4' (Aromatic) | ~7.0-7.2 | ~123-125 (d) | CH group, para to Fluoro group. |

| C5' (Aromatic) | ~7.4-7.6 | ~130-132 (d) | CH group, meta to Fluoro group. |

| C6' (Aromatic) | ~7.1-7.3 | ~115-117 (d) | CH group, ortho to Fluoro group. |

Note: Predicted values are estimates based on related structures. Actual experimental values may vary. The symbol (d) indicates an expected doublet due to C-F coupling.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass Spectrometry (MS) is used to determine the molecular weight and validate the molecular formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₀H₉FO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high precision.

The calculated exact mass is 196.0536 u. The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value. The molecule would also undergo fragmentation, producing characteristic daughter ions. libretexts.org Common fragmentation pathways for lactones and aromatic compounds include:

Loss of a CO molecule from the lactone ring.

Loss of a CO₂ molecule.

Cleavage of the bond between the furanone ring and the phenyl group, resulting in fragments corresponding to the fluorophenyl cation or the dihydrofuranone cation. libretexts.org

Fragmentation of the fluorophenyl ring itself. researchgate.net

The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including absolute configuration (if a heavy atom is present or anomalous dispersion is used) and precise geometric parameters in the solid state. nih.gov

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray diffraction analysis yields a three-dimensional model of the molecule's electron density, from which the precise positions of atoms in the crystal lattice can be determined. This allows for the accurate measurement of all bond lengths, bond angles, and dihedral (torsion) angles. researchgate.netmdpi.com This data is crucial for understanding intramolecular strain, the planarity of ring systems, and the orientation of substituents.

For this compound, key parameters would include the geometry of the five-membered lactone ring, which is typically not perfectly planar, and the dihedral angle between the plane of the furanone ring and the plane of the phenyl ring. mdpi.comresearchgate.net While a crystal structure for this specific compound is not available, the table below presents typical values for these parameters based on published data for structurally similar aryl-substituted furanones and lactones. researchgate.netresearchgate.net

Table 2: Representative Bond Lengths and Angles from X-ray Crystallography for Aryl-Dihydrofuranone Scaffolds

| Bond/Angle | Type | Representative Value |

| C=O | Bond Length | 1.19 - 1.22 Å |

| C-O (lactone) | Bond Length | 1.34 - 1.38 Å |

| O-C (lactone) | Bond Length | 1.45 - 1.48 Å |

| C-C (ring) | Bond Length | 1.50 - 1.55 Å |

| C-C (aryl-ring) | Bond Length | 1.48 - 1.52 Å |

| C-F | Bond Length | 1.35 - 1.38 Å |

| O-C=O | Bond Angle | 120° - 125° |

| C-O-C | Bond Angle | 108° - 112° |

| C-C-C | Bond Angle | 102° - 106° |

| Phenyl/Furanone | Dihedral Angle | 40° - 70° |

Note: These values are representative of the class of compounds and are not specific experimental data for this compound.

Analysis of Ring Planarity and Deviations

The 2,5-dihydrofuran-2-one ring, a five-membered lactone, is not perfectly planar. Its conformation is typically described as an "envelope" or "twist" form, which alleviates torsional strain. In derivatives, the degree of this puckering and the specific conformation adopted are heavily influenced by the nature and position of its substituents.

X-ray diffraction studies on related 4-substituted 2(5H)-furanones have shown that the furanone ring can be nearly planar, particularly when extended conjugation is possible, for instance with a 4-amino substituent. rug.nl However, the introduction of a bulky group like the 3-fluorophenyl substituent at the C4 position introduces steric considerations that influence the ring's final geometry. The carbon atom C4, attached to the phenyl group, is often the atom that deviates most from the mean plane of the other four ring atoms, leading to an envelope conformation. The exact deviation is a balance between the steric hindrance from the aryl group and the electronic effects of the conjugated system. In related fused furopyridine systems, a substituent on the dihydrofuran ring can induce a significant chair-like distortion.

| Conformation Type | Description | Influencing Factors |

|---|---|---|

| Envelope | Four atoms are coplanar, and the fifth is out of the plane. | Substitution at a single carbon atom (e.g., C4). |

| Twist | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Substitution pattern and minimization of torsional strain. |

| Planar | All five ring atoms lie in the same plane. | Achieved when extended π-conjugation provides significant stabilization. rug.nl |

Insights into Ligand-Binding Domain Complexes (e.g., with Mineralocorticoid Receptor)

The mineralocorticoid receptor (MR), a ligand-activated transcription factor, is a key player in regulating blood pressure and electrolyte balance. nih.govnih.gov While direct studies of this compound with the MR are not documented, the structural features of non-steroidal MR antagonists provide valuable insights into potential interactions. The ligand-binding domain (LBD) of the MR is a complex structure of α-helices and β-sheets that creates a specific binding pocket. oup.combioscientifica.com

Crystallographic studies of the MR-LBD complexed with antagonists reveal that binding relies on specific structural motifs and side-chain rearrangements within the receptor. nih.govnih.gov For a compound like this compound to act as a ligand, its size, shape, and the distribution of hydrogen bond donors and acceptors must be complementary to the MR binding site. The fluorophenyl group could engage in hydrophobic interactions or specific contacts within the pocket, while the lactone's carbonyl oxygen could act as a hydrogen bond acceptor. The unique binding modes of novel non-steroidal antagonists often lead to an antagonist conformation of the receptor that has not been previously observed. nih.gov

| Structural Feature | Role in Ligand Binding | Reference |

|---|---|---|

| Ligand-Binding Pocket | Accommodates steroidal and non-steroidal ligands through a combination of hydrophobic and polar interactions. | nih.gov |

| Helix 12 | Its conformation is critical; movement can differentiate between agonist and antagonist binding. | mdpi.com |

| Specific Amino Acid Residues | Undergo side-chain rearrangements to accommodate different ligands, contributing to binding affinity and selectivity. | nih.gov |

Molecular Conformation and Stereochemistry of 2,5-Dihydrofuran-2-one Derivatives

The 2,5-dihydrofuran-2-one core is a butenolide, which contains a chromophore (the α,β-unsaturated ester) that absorbs ultraviolet light. When the molecule is chiral, it exhibits Cotton effects in circular dichroism (CD) spectroscopy, which are highly sensitive to the molecule's three-dimensional structure. The relationship between the conformation (or helicity) of the chromophore and the sign of the observed Cotton effects allows for the assignment of the absolute configuration. rug.nl

For many 2(5H)-furanone derivatives, a "butenolide rule" has been established, which correlates the chirality of the molecule to the signs of the n→π* and π→π* transition Cotton effects. rug.nl However, exceptions exist, particularly when substituents can distort the planarity of the chromophore or introduce competing electronic effects. nih.govresearchgate.net For instance, in certain 4-amino substituted furanones, the planarity of the ring is maintained, but the nature of the CD spectra can be unexpectedly altered by distortions around the substituent's bond to the ring. nih.gov The handedness of the chromophore in this compound would be determined by the twist of the O=C-C=C system, which is influenced by the steric bulk of the fluorophenyl group.

Steric Influence : The phenyl group is sterically demanding and will orient itself to minimize clashes with the furanone ring. This orientation dictates the torsional angle between the plane of the phenyl ring and the plane of the lactone ring.

Electronic Effects : The electron-withdrawing nature of the fluorine atom and the phenyl ring can influence the electron density of the C=C double bond within the lactone, potentially affecting its reactivity and spectroscopic properties.

Ring Puckering : As discussed in section 3.2.2, the substituent at C4 is critical in defining the envelope conformation of the five-membered ring.

Studies on related systems show that even subtle changes in substitution can lead to dramatic shifts in solid-state packing and conformation. acs.org The interplay between the substituent and the heterocyclic core is fundamental to the molecule's final three-dimensional structure.

Supramolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.org By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions of close contact, which correspond to specific interactions like hydrogen bonds and van der Waals forces. The surface is colored to indicate contacts shorter (red), equal to (white), or longer (blue) than the van der Waals radii sum.

For a molecule like this compound, a Hirshfeld analysis would reveal several key interactions contributing to its crystal packing:

H···H Contacts : Typically, these are the most abundant interactions, covering a large percentage of the surface area.

C–H···O Interactions : The carbonyl oxygen of the lactone is a potent hydrogen bond acceptor, likely forming C–H···O interactions with hydrogen atoms from neighboring molecules. These appear as distinct red spots on the d_norm map.

C–H···F Interactions : The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor, leading to C–H···F contacts that help stabilize the crystal packing. ed.ac.uknih.gov

π–π Stacking : The fluorophenyl rings may engage in offset π–π stacking interactions with adjacent rings, although the presence of fluorine can sometimes disrupt this type of packing. rsc.org

C–H···π Interactions : Hydrogen atoms from one molecule can interact with the electron-rich face of a phenyl ring on an adjacent molecule. nih.gov

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface, providing a detailed picture of the forces governing the supramolecular assembly. scirp.orgnih.gov

| Interaction Type | Description | Expected Significance |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | High percentage of surface area. nih.gov |

| O···H/H···O | Hydrogen bonding involving the carbonyl oxygen. | Significant, appears as sharp spikes in fingerprint plot. |

| F···H/H···F | Weak hydrogen bonding involving the fluorine atom. | Moderate contribution, important for overall packing. nih.gov |

| C···H/H···C | Relates to C-H···π interactions. | Moderate contribution. nih.gov |

| C···C | Relates to π-π stacking interactions. | Variable, depends on steric hindrance and fluorine's influence. rsc.org |

Contributions of Hydrogen Bonding and van der Waals Interactions to Crystal Packing

A comprehensive review of published scientific literature and crystallographic databases reveals a notable absence of specific research detailing the crystal structure of This compound . Consequently, experimentally determined data on the precise contributions of hydrogen bonding and van der Waals interactions to its crystal packing are not available.

The analysis of intermolecular forces is fundamentally reliant on the elucidation of the compound's three-dimensional lattice structure through techniques such as X-ray crystallography. Without such data, a detailed and scientifically accurate discussion of the specific hydrogen bonds and van der Waals contacts that stabilize the crystal structure cannot be provided.

While it is possible to theorize potential intermolecular interactions based on the functional groups present in the molecule—such as potential C–H···O or C–H···F hydrogen bonds and various van der Waals forces—such a discussion would be purely speculative. Adherence to scientific accuracy and evidence-based reporting precludes the presentation of hypothetical interaction data.

Further experimental research is required to determine the crystal structure of this compound, which would then enable a thorough analysis of its supramolecular assembly.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the properties of molecules at the electronic level. These methods could provide significant insights into the structure and reactivity of 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one.

Density Functional Theory (DFT) calculations would be instrumental in predicting the electronic structure of this compound. By solving the Kohn-Sham equations for the molecule, it would be possible to determine the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

From these fundamental calculations, a range of reactivity descriptors could be derived. These descriptors help in quantifying the chemical behavior of the molecule.

Table 1: Theoretical Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. Approximated as -ELUMO. |

| Electronegativity | χ | The ability of an atom or molecule to attract electrons. Calculated as -(EHOMO + ELUMO)/2. |

| Chemical Hardness | η | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. |

| Chemical Softness | S | The reciprocal of chemical hardness (1/η); indicates a higher tendency to react. |

| Electrophilicity Index | ω | A measure of the electrophilic power of a molecule. Calculated as χ²/2η. |

Theoretical simulations of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra are vital for determining the absolute configuration of chiral molecules. Since this compound possesses a chiral center at the C4 position of the furanone ring, these techniques would be applicable.

The process involves:

Conformational Search: Identifying all low-energy conformations of the molecule.

Geometry Optimization and Frequency Calculation: For each conformer, the geometry is optimized, and vibrational frequencies are calculated, typically using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G*).

VCD and ECD Calculation: The VCD and ECD spectra are then calculated for each significant conformer.

Boltzmann Averaging: The individual spectra are averaged based on the Boltzmann population of each conformer to generate the final theoretical spectrum.

By comparing the simulated spectrum with an experimentally measured one, the absolute configuration of the molecule can be unequivocally assigned. This approach has been successfully applied to various furanone derivatives. nih.govsigmaaldrich.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular interactions within a molecule. aiu.eduresearchgate.net For this compound, NBO analysis would provide a detailed picture of the bonding and electronic delocalization.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied NBO (a donor, i.e., a bond or a lone pair) to an unoccupied NBO (an acceptor, i.e., an antibonding or Rydberg orbital). Significant E(2) values indicate strong hyperconjugative or resonance interactions, which contribute to the molecule's stability.

For this specific molecule, key interactions to investigate would include:

Delocalization of lone pair electrons from the oxygen atoms of the furanone ring into adjacent antibonding orbitals.

Interactions between the π-orbitals of the phenyl ring and the furanone ring.

The influence of the fluorine substituent on the electronic properties of the phenyl ring and the rest of the molecule.

Table 2: Hypothetical NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(carbonyl) | π(C=C) | Data not available | Hyperconjugation |

| LP(2) O(ether) | σ(C-C) | Data not available | Hyperconjugation |

| π(C=C) | π(Phenyl Ring) | Data not available | Resonance |

| π(Phenyl Ring) | π(C=C) | Data not available | Resonance |

Specific values for E(2) would require dedicated NBO calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the macroscopic properties of a substance based on the interactions of its constituent molecules and the dynamic behavior of a single molecule.

The this compound molecule has rotational freedom, particularly around the single bond connecting the phenyl ring and the furanone ring. Exploring the conformational energy landscape is crucial to identify the most stable conformers. This is typically done by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting potential energy surface would reveal the global minimum energy conformation and any other local minima, which are essential for accurate spectroscopic simulations and understanding the molecule's preferred shape.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be located around the carbonyl oxygen and the fluorine atom.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green: Regions of neutral potential.

Analysis of the MEP map would allow for a qualitative prediction of how the molecule would interact with other charged or polar species, which is fundamental to understanding its chemical behavior.

Prediction of Binding Affinities and Molecular Docking for Mechanistic Insight

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule ligand with the active site of a target protein. The insights gained from molecular docking can elucidate the mechanism of action of a compound and guide the design of more potent derivatives.

In studies of compounds structurally related to this compound, molecular docking has been a key tool. For instance, in research on a series of 6-(4-fluorophenyl)-8-(5-(4-nitrophenyl)furan-2-yl)- researchgate.netxisdxjxsu.asiasigmaaldrich.comtriazolo[3,4-b] researchgate.netsigmaaldrich.comnih.govthiadiazepines, molecular docking was used to screen the compounds against various protein targets. xisdxjxsu.asia The binding affinity, often reported as a Vina Score, and the inhibitory constant (Ki) are calculated to quantify the strength of the interaction. xisdxjxsu.asia Such computational studies help identify which compounds are likely to be the most active, guiding further experimental testing. xisdxjxsu.asia

Another example involves the investigation of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, including derivatives with 3-fluorophenyl and 4-fluorophenyl groups, against targets relevant to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov Molecular docking was employed to understand the interactions between the compounds and the modelled enzyme complexes, providing a rationale for the observed inhibitory activities. nih.gov These computational models are crucial for understanding how the substitution pattern on the phenyl ring affects binding and activity.

The general process involves preparing the 3D structures of both the ligand and the protein target. Software like Autodock Vina is commonly used to perform the docking calculations, which explore various possible binding poses and score them based on a scoring function that estimates the binding free energy. xisdxjxsu.asia Visualization tools are then used to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. xisdxjxsu.asia

| Compound Derivative | Target Enzyme | Inhibitory Activity (IC50 µM) |

|---|---|---|

| 2-(3-Fluorophenyl) derivative | α-glucosidase | 4.65 |

| 2-(4-Fluorophenyl) derivative | α-glucosidase | 0.11 |

| Acarbose (Standard) | α-glucosidase | 0.01 |

| Halogenophenyl derivatives | β-secretase | Inactive |

| 2-Phenyl derivative | β-secretase | 63.15 |

Ligand-Based Computational Approaches for Biological Activity Prediction

Ligand-based computational methods are a cornerstone of modern drug discovery, enabling the prediction of the biological activity of a compound based solely on its chemical structure. nih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. One of the pioneering and widely used tools in this area is the Prediction of Activity Spectra for Substances (PASS) software. nih.govway2drug.com

The PASS tool operates on the principle that a compound's structure determines its biological activity spectrum. nih.gov It analyzes the structure-activity relationships for a vast database of known biologically active substances to make its predictions. way2drug.com For a new compound, PASS calculates the probability of it being active (Pa) and inactive (Pi) for a wide range of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. researchgate.net An activity is considered possible for the compound only when the Pa value is greater than the Pi value. researchgate.net

The output from a PASS prediction is a comprehensive biological activity profile of the input molecule. nih.gov This profile can include predictions for thousands of different activities. nih.gov The accuracy of these predictions is reported to be high, with an average accuracy of about 95% based on leave-one-out cross-validation. nih.gov Such in silico screening tools are highly effective, especially in natural product research, for rationally identifying potential bioactivities and discovering new lead compounds. way2drug.com This methodology could be applied to this compound to explore its potential therapeutic applications and mechanisms of action before undertaking extensive laboratory experiments.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation (if Pa > Pi) |

|---|---|---|---|

| Kinase Inhibitor | 0.750 | 0.015 | Likely to be active |

| Anticancer | 0.680 | 0.030 | Likely to be active |

| CYP3A4 Inhibitor | 0.550 | 0.110 | Possible activity |

| Membrane permeability | 0.250 | 0.450 | Unlikely to be active |

Computational Exploration of Synthetic Reaction Pathways and Transition States

Quantum chemical calculations have become a powerful tool not just for studying reaction mechanisms but also for simulating and predicting the outcomes of unknown reactions, thereby aiding in reaction development. researchgate.net This computational approach allows for the detailed exploration of potential energy surfaces, identifying intermediates and, crucially, the transition states that connect them.

The computational investigation of a reaction mechanism involves mapping out the desired and undesired pathways. researchgate.net For example, in the study of a pyridinium (B92312) ylide-mediated cycloaddition, the Artificial Force Induced Reaction (AFIR) method was used to systematically search for possible competitive pathways. researchgate.net This involves optimizing the geometries of transition states using specific levels of theory, such as ωB97X-D/Def2-SVP with a polarizable continuum model (CPCM) to simulate the solvent. researchgate.net

By calculating the energy barriers for each step in a proposed reaction, researchers can compare different potential pathways. researchgate.net This allows for the prediction of which products are likely to form under specific conditions and provides insight into the role of catalysts or reagents. For instance, computational studies can highlight the unique role of a copper catalyst in promoting both the ring-opening and cyclization steps of a reaction. researchgate.net This understanding is invaluable for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts. The application of these methods to the synthesis of this compound could provide significant insights into its formation, helping to devise more efficient and selective synthetic routes.

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective and Catalytic Synthetic Methodologies for 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one and its Analogues

The butenolide or 2(5H)-furanone ring is a prevalent scaffold in numerous natural products, necessitating the continuous development of efficient and selective synthetic methods. nih.govwikipedia.org While various strategies exist for butenolide synthesis, future efforts concerning this compound will likely focus on catalytic and stereoselective approaches to access enantiomerically pure compounds, which are crucial for probing biological systems. organic-chemistry.orgacs.org

Current synthetic routes to 4-aryl-2(5H)-furanones often involve metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed reaction between 4-tosyl-2(5H)-furanone and boronic acids. organic-chemistry.org Other notable methods include rhodium-catalyzed additions of organoboron reagents to alkyl 4-hydroxy-2-alkynoates and copper-catalyzed cyclizations. organic-chemistry.org However, achieving high stereoselectivity remains a significant challenge.

Table 1: Emerging Catalytic Strategies for Butenolide Synthesis

| Catalytic System | Reaction Type | Key Advantages | Potential for Stereocontrol | Reference |

|---|---|---|---|---|

| Palladium/Chiral Phosphine Ligands | Heck Reaction / Coupling | High functional group tolerance, well-established reactivity. | High; dependent on chiral ligand design. | organic-chemistry.orgorganic-chemistry.org |

| Copper/Chiral Ligands | Cyclization / Addition | Mild reaction conditions, cost-effective metal. | Good to excellent; ligand design is critical. | organic-chemistry.orgnih.gov |

| Gold/Chiral Ligands | Cycloisomerization | Unique reactivity with alkynes, mild conditions. | Excellent; particularly for alkyne-based routes. | organic-chemistry.org |

| Chiral Organocatalysts (e.g., Amines, Thioureas) | Vinylogous Aldol/Michael Reaction | Metal-free ("green"), avoids toxic metals, high enantioselectivity. | Excellent; catalyst choice dictates stereochemical outcome. | nih.govnih.gov |

| Rhodium/Organoboron Reagents | Addition/Lactonization | Direct formation of 4-aryl substituted butenolides. | Moderate to high; depends on ligand and substrate. | organic-chemistry.org |

Advanced Computational Approaches for Predictive Modeling of Structure-Function Relationships and Mechanistic Pathways

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental work. nih.govmdpi.com For this compound, advanced computational methods can provide critical insights into its structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate chemical structures with biological activities. nih.govnih.gov By developing QSAR models for a library of 2,5-dihydrofuran-2-one analogues, researchers can predict the biological potential of novel, unsynthesized compounds. mdpi.comnih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit desired activities, saving significant time and resources. mdpi.com

Table 2: Application of Computational Methods in Drug Discovery

| Computational Method | Primary Application | Predicted Properties for this compound | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new analogues. | Anticancer potential, enzyme inhibition (e.g., cholinesterase), toxicity. | nih.govnih.govresearchgate.net |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic structure. | Transition state energies, charge distribution, molecular orbital energies (HOMO/LUMO), effect of fluorine substitution. | nih.govresearchgate.net |

| Molecular Docking | Predicting binding modes to biological targets. | Interaction poses within enzyme active sites, binding affinity scores. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule and its complex with a target. | Conformational stability of the ligand-protein complex, solvent effects. | nih.gov |

Exploration of Undiscovered Mechanistic Pathways and Novel Biological Targets in Vitro

The butenolide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives have shown activities including butyrylcholinesterase inhibition and anticancer effects. nih.govnih.gov A key future direction is to move beyond known activities and perform broad, unbiased screening of this compound to uncover novel mechanistic pathways and identify new protein targets.

High-throughput screening (HTS) campaigns against large panels of enzymes and cell-based assays can reveal unexpected biological activities. The Michael acceptor reactivity of the α,β-unsaturated lactone system in the butenolide ring suggests it may act as a covalent modifier of proteins, typically by reacting with nucleophilic residues like cysteine. This hypothesis warrants direct investigation through proteomics-based approaches.

Further research should focus on:

Broad Kinase Profiling: Screening against a comprehensive panel of human kinases to identify potential targets in cell signaling pathways.

Protease Inhibition Assays: Evaluating inhibition against different classes of proteases, given the role of butenolides in modulating enzymatic activity. nih.gov

Phenotypic Screening: Utilizing cell-based assays that measure complex cellular phenotypes (e.g., apoptosis, cell cycle arrest, neuroprotection) to identify the compound's functional effects without a preconceived target. nih.gov

Target Deconvolution: For any activities identified, subsequent studies will be essential to pinpoint the specific molecular target responsible for the observed effect.

Integration of this compound into Complex Chemical Biology Probes and Tools

To facilitate the identification of biological targets and the study of engagement in a native biological context, this compound can be strategically modified to create chemical probes. nih.govyoutube.com Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that uses such probes to map the active state of enzymes directly in complex biological systems. wikipedia.orgnih.gov

An ABPP probe typically consists of a reactive group (the "warhead") that covalently binds to a target, a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment, and a linker. wikipedia.orgnih.gov The butenolide core of this compound can serve as the warhead. Future work would involve synthesizing derivatives where a linker, terminating in a reporter group, is attached to a position on the molecule that does not disrupt its core activity. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is an ideal method for attaching these reporter tags due to its high efficiency and bioorthogonality. nih.govnih.govmdpi.com

The development of such probes would enable:

Target Identification: Identifying the full spectrum of proteins that covalently interact with the compound in cell lysates or living cells. researchgate.net

Target Engagement Verification: Confirming that a drug candidate engages its intended target within a complex proteome. youtube.com

Selectivity Profiling: Assessing the selectivity of inhibitors by competitively displacing the probe from its targets. nih.gov

Table 3: Strategies for Developing Chemical Probes

| Probe Component | Function | Proposed Modification for this compound | Reference |

|---|---|---|---|

| Reactive Group (Warhead) | Covalently labels the active site of target proteins. | The endogenous α,β-unsaturated lactone (butenolide) core. | wikipedia.org |

| Reporter Tag | Enables visualization and/or affinity purification. | Biotin (for streptavidin pulldown and mass spectrometry) or a fluorophore (for in-gel fluorescence scanning). | nih.govnih.gov |

| Linker and Handle | Connects the warhead to the reporter tag without interfering with binding. | An alkyl chain appended with a terminal alkyne or azide (B81097) group, suitable for "click chemistry" ligation. | nih.govresearchgate.netresearchgate.net |

Design and Synthesis of Next-Generation Fluorinated 2,5-Dihydrofuran-2-one Derivatives with Tuned Mechanistic Properties

The fluorine atom in this compound is a critical feature that can be systematically exploited. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by altering electronic effects and conformation. researchgate.netcapes.gov.br

Future research will focus on the rational design and synthesis of a new generation of fluorinated analogues to fine-tune the compound's properties. This involves exploring structure-activity relationships (SAR) by systematically varying the position and number of fluorine substituents on the phenyl ring. nih.govnih.gov For example, moving the fluorine to the ortho or para position, or introducing additional fluorine atoms (e.g., a difluoro or trifluoromethyl group), could have profound effects on the molecule's interaction with its biological targets. researchgate.net

Key research objectives in this area include:

Modulating Reactivity: Altering the electron-withdrawing or -donating nature of the substituted phenyl ring to tune the electrophilicity of the butenolide's Michael acceptor, thereby controlling its covalent reactivity.

Improving Pharmacokinetics: Using fluorine to block sites of metabolism (metabolic blocking), which can increase the compound's half-life and bioavailability.

Enhancing Binding Affinity: Leveraging fluorine's unique ability to form specific interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets to improve binding potency and selectivity.

Exploring Polyfluorination: Investigating the effects of multiple fluorine substitutions to create derivatives with significantly altered electronic and steric profiles. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of fluorinated benzaldehyde derivatives with dihydrofuran precursors. For example, fluorophenols (e.g., 3-fluoro-4-hydroxybenzaldehyde, CAS RN 348-27-6 ) can serve as starting materials. Key steps include:

- Aldol Condensation : Reacting fluorinated aldehydes with γ-butyrolactone derivatives under acidic or basic conditions to form the dihydrofuran ring.

- Catalytic Cyclization : Using Lewis acids like BF₃·OEt₂ to promote ring closure.

- Yield Optimization : Adjusting temperature (0–6°C for intermediates ) and stoichiometric ratios of reagents. For analogous dihydrofuran derivatives, yields exceeding 70% have been reported via microwave-assisted synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions on the dihydrofuran ring. For example, the fluorophenyl group causes deshielding of adjacent protons (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm ring conformation. A related compound, 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran, showed non-planar ring geometry due to steric hindrance .

- FT-IR : Detect lactone carbonyl stretching (~1750 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

Q. How can the solubility and stability of this compound be determined for use in biological assays?

Methodological Answer:

- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Fluorinated dihydrofurans often show limited aqueous solubility but dissolve in polar aprotic solvents .

- Stability Studies : Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure. Lactone rings may hydrolyze in basic conditions, requiring neutral pH storage .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl substituent influence the reactivity of the dihydrofuran ring in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atom increases the electrophilicity of the dihydrofuran ring, facilitating nucleophilic attack. For example:

- Suzuki Coupling : The fluorophenyl group directs palladium catalysts to the β-position of the lactone, enabling aryl-boron reagent insertion. Steric hindrance from the fluorine may reduce coupling efficiency compared to non-fluorinated analogs .

- DFT Calculations : Use computational models (e.g., Gaussian) to map electron density distributions and predict reactive sites .

Q. What strategies resolve contradictions in spectral data when characterizing synthetic intermediates?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR, HRMS, and X-ray data. For instance, a reported discrepancy in carbonyl stretching frequencies (FT-IR vs. computational predictions) was resolved by identifying crystal packing effects .

- Isotopic Labeling : Introduce ¹⁸O into the lactone carbonyl to confirm hydrolysis pathways in mass spectrometry .

Q. How can the compound’s potential as a bioactive scaffold be evaluated, and what are common pitfalls in assay design?

Methodological Answer:

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like cyclooxygenase-2 (COX-2), leveraging fluorophenyl hydrophobic interactions .

- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa) with controls for lactone ring stability. False positives may arise from hydrolysis products, necessitating LC-MS validation of intact compounds during assays .

Data Contradiction Analysis

Example Issue : Conflicting reports on the dihydrofuran ring’s planarity.

- Resolution : X-ray data from 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran show a puckered ring due to steric strain, whereas computational models for simpler analogs suggest near-planarity. This discrepancy highlights the role of substituent bulk in distorting ring geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.